
Indole, 5-amino-3-(1-pyrrolidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole, 5-amino-3-(1-pyrrolidinylmethyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry . This compound, like other indole derivatives, plays a crucial role in cell biology and has attracted attention for its potential therapeutic applications .
Preparation Methods
The synthesis of indole derivatives, including Indole, 5-amino-3-(1-pyrrolidinylmethyl)-, involves various synthetic routes and reaction conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Indole, 5-amino-3-(1-pyrrolidinylmethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, borane, and pyridine . For example, the Fischer indole synthesis uses methanesulfonic acid under reflux conditions to yield tricyclic indole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Indole derivatives, including Indole, 5-amino-3-(1-pyrrolidinylmethyl)-, have a wide range of scientific research applications. They are used in the development of antiviral, anti-inflammatory, anticancer, and antimicrobial agents . These compounds have shown potential in treating various diseases and disorders, making them valuable in medicinal chemistry . Additionally, indole derivatives are used in the synthesis of complex heterocyclic frameworks, which are important in the development of new pharmaceuticals and bioactive molecules .
Mechanism of Action
The mechanism of action of Indole, 5-amino-3-(1-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Indole, 5-amino-3-(1-pyrrolidinylmethyl)- can be compared with other similar indole derivatives, such as indole-3-acetic acid and indole-3-glyoxylate ester . These compounds share a common indole scaffold but differ in their functional groups and biological activities. The uniqueness of Indole, 5-amino-3-(1-pyrrolidinylmethyl)- lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3414-75-3 |
|---|---|
Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-1H-indol-5-amine |
InChI |
InChI=1S/C13H17N3/c14-11-3-4-13-12(7-11)10(8-15-13)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9,14H2 |
InChI Key |
XINXCFLBEJQVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)


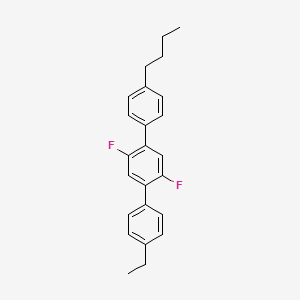
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester](/img/structure/B14171417.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
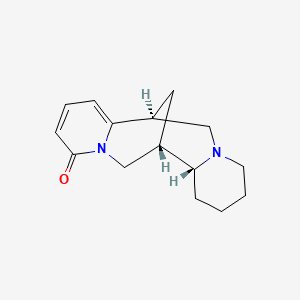
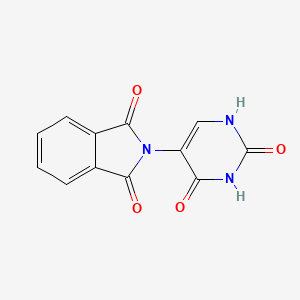
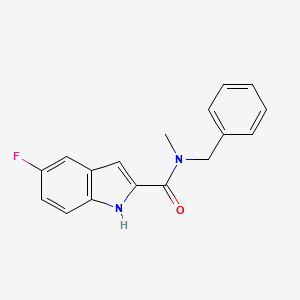
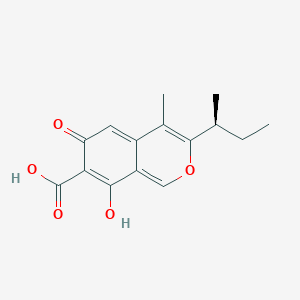
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)


